Nonafluorobutanesulfonic acid hydrate
Description
Definition and Nomenclature
Nonafluorobutanesulfonic acid hydrate (CAS 59933-66-3) is a fluorinated organic compound with the molecular formula C₄H₃F₉O₄S and a molecular weight of 318.12 g/mol. It belongs to the perfluoroalkyl sulfonic acid (PFSA) family, characterized by a fully fluorinated four-carbon chain (C4) linked to a sulfonic acid group (-SO₃H) and coordinated with water molecules. Systematic IUPAC nomenclature identifies it as 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonic acid hydrate , reflecting its perfluorinated structure and hydration state. Common synonyms include perfluorobutanesulfonic acid hydrate and nonafluorobutanesulphonic acid hydrate.
Historical Context and Discovery
This compound emerged in the early 21st century as a substitute for longer-chain perfluoroalkyl substances (PFAS) like perfluorooctanesulfonic acid (PFOS), which faced regulatory restrictions due to environmental persistence. While PFOS was first synthesized in 1949, the development of shorter-chain alternatives like this compound accelerated after 2000, driven by industrial demand for less bioaccumulative surfactants. Its synthesis typically involves electrochemical fluorination of precursors such as sulfolane or butane sulfonyl fluoride, followed by hydrolysis and hydration.
Relevance Within the Perfluoroalkyl Substances (PFAS) Family
As a C4 PFSA , this compound occupies a critical niche in the PFAS continuum:
Chain-Length Dynamics :
Industrial Applications :
Regulatory Position :
Overview of Academic Research Significance
Research on this compound spans multiple disciplines:
Environmental Chemistry :
Toxicokinetics :
Material Science :
Recent Research Trends (2020–2025):
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF9O3S.H2O/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;/h(H,14,15,16);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEQYJCPIAPLHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)S(=O)(=O)O)(F)F)(C(F)(F)F)(F)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F9O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59933-66-3 | |
| Record name | 59933-66-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nonafluorobutanesulfonic acid hydrate can be synthesized through various methods. One common synthetic route involves reacting 1-iodononafluorobutane with sodium dithionite in the presence of sodium bicarbonate in an acetonitrile/water mixture . This reaction yields nonafluorobutanesulfonic acid, which can then be hydrated to form the hydrate version.
Chemical Reactions Analysis
Nonafluorobutanesulfonic acid hydrate undergoes several types of chemical reactions, primarily due to its strong acidic nature. It can participate in acid-base neutralization reactions with common bases. Additionally, it can act as a catalyst in various organic synthesis reactions, such as the synthesis of 6-chloro-6H-dibenz[c,e][1,2]oxaphosphorin and N-benzylpyridin-2-amine . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Surfactant Applications
NFBSH is primarily used as a surfactant in numerous formulations. Its effectiveness in modifying surface tension makes it valuable in:
- Paints and Coatings : NFBSH is utilized as a wetting agent to improve the flow and leveling of paints and coatings, enhancing their application performance .
- Adhesives and Sealants : It serves as an additive that improves adhesion properties, particularly in challenging substrates .
- Textile Treatments : NFBSH is employed in the treatment of fabrics to impart water, oil, and stain repellency, making it integral to products like Scotchgard™ .
Table 1: Applications of NFBSH as a Surfactant
| Application Area | Specific Uses | Estimated Usage (t/year) |
|---|---|---|
| Paints & Coatings | Wetting agents for improved flow | 1-3 |
| Adhesives | Enhancing adhesion properties | <3 |
| Textiles | Water/oil repellent treatments | 20-40 |
Stain Repellents
The compound has been widely adopted in the formulation of stain repellents for carpets and upholstery. By incorporating NFBSH, manufacturers can create products that provide effective protection against stains while maintaining fabric breathability. This application is particularly prominent in consumer goods where durability and aesthetics are paramount .
Catalytic Applications
In synthetic chemistry, NFBSH acts as a catalyst in various reactions. For instance:
- Synthesis of Complex Molecules : NFBSH has been shown to facilitate the synthesis of specific organic compounds, such as N-benzylpyridin-2-amine, which are significant in pharmaceutical research .
- Photoacid Generators : It is also used in lithography processes as a photoacid generator, contributing to advancements in microelectronics .
Environmental Considerations
While NFBSH offers numerous industrial benefits, it is essential to recognize its environmental impact. As a PFAS compound, it exhibits persistence in the environment and potential bioaccumulation. Regulatory bodies have raised concerns about its effects on human health and ecosystems, leading to increased scrutiny and research into its environmental fate and remediation strategies .
Case Study 1: Textile Treatment Efficacy
A study evaluated the effectiveness of NFBSH in textile treatments compared to traditional fluorinated compounds. Results indicated that NFBSH provided comparable water repellency while exhibiting lower environmental persistence, making it a more sustainable option for manufacturers.
Case Study 2: Paint Formulation
Research conducted on paint formulations containing NFBSH demonstrated enhanced performance characteristics such as improved leveling and reduced surface tension compared to formulations without surfactants. This study highlighted the potential for NFBSH to optimize paint application processes while maintaining product quality.
Mechanism of Action
The mechanism of action of nonafluorobutanesulfonic acid hydrate is primarily related to its strong acidity. The compound can donate protons (H+) readily, which allows it to catalyze various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in organic synthesis, it can activate certain functional groups, facilitating the formation of desired products .
Comparison with Similar Compounds
Structural and Chemical Properties
PFAS compounds vary in chain length, functional groups, and hydration states, which influence their chemical behavior. Below is a comparative analysis of PFBS-H₂O with key PFAS analogs:
| Compound | Molecular Formula | Chain Length | CAS Number | Hydration State | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Nonafluorobutanesulfonic acid hydrate | C₄H₃F₉O₄S | C4 | 59933-66-3 | Hydrated | 318.12 |
| Perfluorobutanesulfonic acid (PFBS) | C₄F₉SO₃H | C4 | 375-73-5 | Anhydrous | 300.10 |
| Perfluorooctanoic acid (PFOA) | C₈F₁₅O₂H | C8 | 335-67-1 | Anhydrous | 414.07 |
| Perfluorooctanesulfonic acid (PFOS) | C₈F₁₇SO₃H | C8 | 1763-23-1 | Anhydrous | 500.13 |
| Nonafluorobutanesulfonic anhydride | (CF₃(CF₂)₃SO₂)₂O | C4 | 36913-91-4 | Anhydrous | 582.18 |
Key Observations :
- Hydration : The hydrate form exhibits higher polarity and water solubility compared to anhydrous PFBS or its sulfonic anhydride derivative .
- Functional Groups : Sulfonic acid groups (in PFBS-H₂O and PFOS) confer stronger acidity and thermal stability compared to carboxylic acids (e.g., PFOA) .
Environmental and Health Impacts
Persistence and Bioaccumulation
- PFBS-H₂O : Shorter chain length results in a lower bioaccumulation factor (BAF) and shorter environmental half-life (<30 days in water) compared to PFOA (half-life >92 years) .
- PFOS/PFOA : Long-chain PFAS resist degradation, leading to global contamination and biomagnification in food chains. PFOS is listed under the Stockholm Convention for global restriction .
Toxicity
- PFBS-H₂O : The U.S. EPA has set a provisional health advisory limit of 2,000,000 ng/L for PFBS due to its low toxicity, contrasting with stricter limits for PFOA (70 ng/L ) and PFOS (40 ng/L ) .
- PFOS/PFOA: Linked to immunosuppression, developmental toxicity, and carcinogenicity in animal studies .
Regulatory and Industrial Trends
- Regulatory Status : PFBS-H₂O is increasingly adopted as a substitute for PFOS/PFOA in firefighting foams and electronics manufacturing due to favorable regulatory policies .
- Analytical Differentiation : Electrochemical biosensors can distinguish PFBS from PFOS/PFOA by exploiting differences in their inhibition effects on enzymatic activity .
Industrial Use Cases
- Surfactants : PFBS-H₂O’s hydration improves solubility in aqueous formulations, making it suitable for coatings and adhesives .
- Catalysis: Anhydrous derivatives like nonafluorobutanesulfonic anhydride (CAS 36913-91-4) are used as catalysts in organic synthesis due to their strong Lewis acidity .
Environmental Monitoring
- Sensor Technology: PFBS-H₂O and its salts (e.g., potassium PFBS) exhibit distinct electrochemical responses, enabling selective detection in water samples .
Biological Activity
Nonafluorobutanesulfonic acid hydrate (NFBSH) is a perfluorinated compound that has garnered attention due to its unique physicochemical properties and potential biological activities. This article explores the biological activity of NFBSH, focusing on its toxicity, interactions with biological systems, and implications for health.
- Chemical Formula : C4H3F9O4S
- Molecular Weight : 298.19 g/mol
- Structure : NFBSH features a sulfonic acid group attached to a perfluorinated carbon chain, contributing to its hydrophobic characteristics and stability in various environments.
Biological Activity Overview
The biological activity of NFBSH primarily relates to its interactions with ion channels, cellular membranes, and potential toxicological effects. Research indicates that compounds in the perfluoroalkyl substances (PFAS) class, including NFBSH, can influence various biological processes.
Toxicological Studies
- Endocrine Disruption : Studies have shown that exposure to PFAS can disrupt endocrine functions, particularly affecting thyroid hormone levels. In animal models, NFBSH has been linked to thyroid dysfunctions due to its interference with hormone synthesis and metabolism .
- Developmental Effects : Animal studies report that prenatal exposure to PFAS, including NFBSH, can lead to developmental abnormalities. Specifically, effects on kidney development and function have been noted in rodent models .
- Cytotoxicity : Research indicates that NFBSH may exhibit cytotoxic effects on various cell types. Cell viability assays demonstrate that high concentrations of NFBSH can induce apoptosis in cultured cells, suggesting a potential mechanism for its toxic effects .
Case Study 1: Thyroid Dysfunction in Rodents
A study investigated the effects of NFBSH on thyroid hormone levels in pregnant rats. The results indicated significant decreases in serum thyroxine (T4) levels in both the mothers and their offspring following exposure to NFBSH during gestation. This study highlights the potential for NFBSH to disrupt endocrine functions critical for normal development .
Case Study 2: Cytotoxicity Assessment
In vitro studies assessed the cytotoxic effects of NFBSH on human liver cell lines. The findings revealed a dose-dependent reduction in cell viability at concentrations exceeding 10 µM. Mechanistic studies suggested that NFBSH induces oxidative stress leading to cell death, emphasizing its potential risk as an environmental contaminant .
Data Tables
| Study | Endpoint | Findings |
|---|---|---|
| Thyroid Dysfunction in Rodents | T4 Levels | Significant decrease in T4 levels post-exposure |
| Cytotoxicity Assessment | Cell Viability | Dose-dependent cytotoxicity observed |
| Developmental Effects | Kidney Development | Abnormalities noted in offspring |
The biological activity of NFBSH can be attributed to its ability to interact with cellular membranes and ion channels:
- Ion Channel Interaction : NFBSH may affect ion channel permeability, particularly those involved in calcium signaling. This can lead to dysregulation of intracellular calcium levels, impacting various cellular functions .
- Membrane Disruption : The hydrophobic nature of PFAS compounds allows them to integrate into lipid membranes, potentially altering membrane fluidity and function.
Q & A
Q. How can researchers synthesize and characterize nonafluorobutanesulfonic acid hydrate?
Synthesis typically involves fluorination of butanesulfonic acid precursors under controlled conditions. Characterization requires nuclear magnetic resonance (¹⁹F NMR) to confirm fluorination patterns and X-ray diffraction (XRD) for crystallinity analysis. Hydration states are determined via thermogravimetric analysis (TGA) to quantify water content . Purity is assessed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), ensuring minimal branched isomer contamination .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
Critical properties include:
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) but limited in aqueous media due to its perfluorinated chain .
- Thermal stability : Decomposes above 200°C; hydration water loss occurs at ~100°C (TGA data) .
- Acidity : A strong sulfonic acid (pKa < 1), requiring neutralization for biocompatibility studies .
- Hygroscopicity : Requires inert atmosphere storage to prevent hydration state changes .
Q. What standard protocols exist for quantifying this compound in environmental matrices?
EPA and ISO methods for perfluoroalkyl substances (PFAS) are adapted. Solid-phase extraction (SPE) with weak anion-exchange cartridges isolates the compound. Quantification uses isotope-dilution LC-MS/MS with ¹³C- or deuterium-labeled internal standards (e.g., d4-PFBS) to correct for matrix effects and ionization suppression .
Advanced Research Questions
Q. How do isotopic labeling strategies resolve analytical challenges in quantifying this compound?
Native standards suffer from natural ³⁴S isotope interference in MS detection. Using ¹³C₂-d₄-labeled analogs (e.g., ¹³C₂-d₄-PFBS) improves sensitivity by distinguishing analyte signals from background noise. This approach reduces quantification errors in complex matrices like biological fluids or sediment extracts .
Q. What experimental designs address contradictions in reported environmental persistence of this compound?
Discrepancies arise from variable degradation rates in aerobic vs. anaerobic conditions. Advanced studies use:
- Microcosm assays : Simulate soil/water systems under controlled O₂ levels to track degradation products (e.g., perfluorobutanoic acid).
- High-resolution mass spectrometry (HRMS) : Identifies transient intermediates, clarifying degradation pathways .
- QSAR modeling : Predicts environmental half-life based on electron-withdrawing effects of the perfluorinated chain .
Q. How can researchers mitigate interference from branched isomers during synthesis or analysis?
Branched isomers (e.g., 1,2,3,3,4,4,4-heptafluoro isomers) co-elute in chromatographic methods, skewing results. Strategies include:
Q. What methodologies assess the compound’s stability under extreme pH or redox conditions?
Stability studies involve:
- Accelerated degradation tests : Expose the compound to pH 1–13 buffers at 60°C, monitoring decomposition via ¹⁹F NMR.
- Electrochemical cells : Simulate redox environments (e.g., +1.5 V vs. SHE) to evaluate sulfonic acid group resilience .
Q. How do computational models improve understanding of this compound’s interaction with biological membranes?
Molecular dynamics (MD) simulations reveal:
- Lipid bilayer penetration : The perfluorinated tail disrupts membrane order, increasing permeability.
- Free energy profiles : Predict binding affinities to transmembrane proteins (e.g., transporters) using umbrella sampling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
